molecular formula C6H4BrClO5S B1419576 Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate CAS No. 1210875-08-3

Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate

Cat. No. B1419576
M. Wt: 303.52 g/mol
InChI Key: ZIIAGVWPJNCSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate” is a chemical compound with the CAS Number: 1210875-08-3 . It has a molecular weight of 303.52 . The IUPAC name for this compound is methyl 5-bromo-4-(chlorosulfonyl)-2-furoate .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate” is 1S/C6H4BrClO5S/c1-12-6(9)3-2-4(5(7)13-3)14(8,10)11/h2H,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

1. Chemical Synthesis and Reactions

  • Methyl furan-2-carboxylate reacts with bromine in the presence of aluminium chloride, leading to various brominated esters, demonstrating its utility in halogenation reactions (Chadwick, Chambers, Meakins, & Snowden, 1973).
  • In a study, methyl 5-bromo-2-furoate was used as an alternative reagent to 2-halofurans for palladium-catalysed direct arylation of heteroaromatics, highlighting its role in facilitating biheteroaryl synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).

2. Phosphorylation and Bromination

  • Research on bromo(diethoxyphosphorylmethyl)furans, including the synthesis of various regioisomers, indicated the compound's potential in the preparation of phosphorylated furan derivatives (Pevzner, 2009).

3. Nucleophilic Reactions

  • Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, a related compound, was used to explore the selective phosphorylation and reactivity of furan derivatives with nucleophiles, shedding light on potential chemical transformations involving similar structures (Pevzner, 2003).

4. Electrophilic Incorporation in Biomass Derivatives

  • A study on 5-(chloromethyl)furfural derivatives, including ethyl 5-(chloromethyl)furan-2-carboxylate, demonstrated their potential in electrochemical reduction processes, expanding the scope of biomass-derived molecules (Ling, Miao, Cao, & Mascal, 2022).

Future Directions

As “Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate” is available for purchase for research purposes , it’s likely that it will continue to be used in various scientific studies. The specific future directions would depend on the outcomes of these studies.

properties

IUPAC Name

methyl 5-bromo-4-chlorosulfonylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO5S/c1-12-6(9)3-2-4(5(7)13-3)14(8,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIAGVWPJNCSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(O1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate
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Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate
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Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate
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Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate
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Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate
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Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate

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